molecular formula C16H16BrNO B14034393 N-benzyl-6-bromochroman-3-amine

N-benzyl-6-bromochroman-3-amine

Cat. No.: B14034393
M. Wt: 318.21 g/mol
InChI Key: JUSSVOVSURWKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-bromochroman-3-amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom at the 6th position of the chroman ring and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromochroman-3-amine typically involves multi-step organic reactions. One common method is the bromination of chroman derivatives followed by amination. For instance, the bromination of chroman can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated chroman is then subjected to nucleophilic substitution with benzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromochroman-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, NaBH4

    Substitution: Nucleophiles like RNH2, RSH

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted chroman derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-bromochroman-3-amine is unique due to the presence of both a bromine atom and an amine group on the chroman ring. This structural feature imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-benzyl-6-bromo-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C16H16BrNO/c17-14-6-7-16-13(8-14)9-15(11-19-16)18-10-12-4-2-1-3-5-12/h1-8,15,18H,9-11H2

InChI Key

JUSSVOVSURWKOO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.